Cas no 267416-81-9 (4-Phenoxy-3-(trifluoromethyl)aniline)

4-Phenoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine derivative characterized by the presence of a phenoxy group and a trifluoromethyl substituent on the aniline core. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity in synthetic applications. The phenoxy moiety further contributes to its utility as a versatile intermediate in the synthesis of heterocyclic compounds and active ingredients. Its well-defined structure and functional groups make it suitable for cross-coupling reactions and as a building block in the development of bioactive molecules. High purity grades are available for precision applications.
4-Phenoxy-3-(trifluoromethyl)aniline structure
267416-81-9 structure
Product Name:4-Phenoxy-3-(trifluoromethyl)aniline
CAS No:267416-81-9
MF:C13H10F3NO
MW:253.2198138237
MDL:MFCD04972663
CID:252637
PubChem ID:18616797
Update Time:2025-10-29

4-Phenoxy-3-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxy-3-(trifluoromethyl)aniline
    • 5-Amino-2-(Phenoxy)Benzotrifluoride
    • 4-Phenoxy-3-(trifluoromethyl)phenylamine
    • Benzenamine,4-phenoxy-3-(trifluoromethyl)-
    • DTXSID90595152
    • CS-0212652
    • AS-8661
    • BB 0253554
    • GLVOXGPMYXJKGS-UHFFFAOYSA-N
    • FT-0644176
    • AKOS005264341
    • A818579
    • MFCD04972663
    • 4-Phenoxy-3-(trifluoromethyl)benzenamine
    • SCHEMBL5381249
    • 267416-81-9
    • DB-047009
    • MDL: MFCD04972663
    • Inchi: 1S/C13H10F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H,17H2
    • InChI Key: GLVOXGPMYXJKGS-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1OC1C=CC=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 253.07100
  • Monoisotopic Mass: 253.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.293
  • Melting Point: 55-57°C
  • Boiling Point: 311.7°Cat760mmHg
  • Flash Point: 142.3°C
  • Refractive Index: 1.545
  • PSA: 35.25000
  • LogP: 4.66110

4-Phenoxy-3-(trifluoromethyl)aniline Security Information

4-Phenoxy-3-(trifluoromethyl)aniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Phenoxy-3-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:267416-81-9)4-Phenoxy-3-(trifluoromethyl)aniline
Order Number:A818579
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):483.0
Email:sales@amadischem.com

Additional information on 4-Phenoxy-3-(trifluoromethyl)aniline

4-Phenoxy-3-(trifluoromethyl)aniline (CAS No. 267416-81-9): An Overview of Its Properties, Applications, and Recent Research

4-Phenoxy-3-(trifluoromethyl)aniline (CAS No. 267416-81-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique structural features and potential applications. This compound is characterized by its phenoxy and trifluoromethyl substituents, which contribute to its chemical stability and reactivity. In this article, we will delve into the properties, synthesis methods, applications, and recent research developments surrounding 4-Phenoxy-3-(trifluoromethyl)aniline.

Chemical Structure and Properties

4-Phenoxy-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C13H10F3NO. The presence of the phenoxy group (C6H5O-) and the trifluoromethyl group (CF3) imparts distinct chemical properties to this compound. The phenoxy group enhances the compound's solubility in polar solvents and increases its reactivity towards electrophilic substitution reactions. The trifluoromethyl group, on the other hand, provides significant electronic effects due to its strong electron-withdrawing nature, which can influence the compound's stability and reactivity.

The physical properties of 4-Phenoxy-3-(trifluoromethyl)aniline include a melting point of approximately 85°C and a boiling point of around 250°C under standard conditions. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for various chemical reactions and applications.

Synthesis Methods

The synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-trifluoromethylaniline with phenol in the presence of a base such as potassium hydroxide (KOH). This reaction proceeds via an electrophilic substitution mechanism, where the phenol acts as a nucleophile to form the desired product.

An alternative approach involves the coupling of 3-trifluoromethylaniline with phenyl chloroformate followed by hydrolysis to yield the final product. This method offers better control over the reaction conditions and can be scaled up for industrial production.

Applications in Chemistry and Biology

4-Phenoxy-3-(trifluoromethyl)aniline has found applications in various fields due to its unique properties. In organic synthesis, it serves as a valuable building block for the preparation of more complex molecules. Its reactivity towards electrophilic substitution reactions makes it useful in the synthesis of functionalized aromatic compounds.

In medicinal chemistry, 4-Phenoxy-3-(trifluoromethyl)aniline has been explored as a potential lead compound for drug development. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial factors in drug design. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.

Recent Research Developments

The interest in 4-Phenoxy-3-(trifluoromethyl)aniline has led to several recent research studies that have expanded our understanding of its potential applications. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. These findings suggest that 4-Phenoxy-3-(trifluoromethyl)aniline-based compounds could be developed into novel anti-inflammatory drugs.

In another study published in Organic Letters, researchers explored the use of 4-Phenoxy-3-(trifluoromethyl)aniline as a catalyst in asymmetric synthesis reactions. The results demonstrated that this compound can effectively promote enantioselective transformations, making it a valuable tool for synthesizing chiral molecules with high enantiopurity.

Safety Considerations and Environmental Impact

Safety is a critical aspect when handling any chemical compound. While 4-Phenoxy-3-(trifluoromethyl)aniline is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation.

In terms of environmental impact, care should be taken to ensure that any waste generated during synthesis or use is disposed of properly according to local regulations. Green chemistry principles should be applied wherever possible to minimize environmental footprint.

Closing Remarks

4-Phenoxy-3-(trifluoromethyl)aniline (CAS No. 267416-81-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique structural features make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:267416-81-9)4-Phenoxy-3-(trifluoromethyl)aniline
A818579
Purity:99%
Quantity:25g
Price ($):483.0
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